1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-N-hexadecanoyl-L-serine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

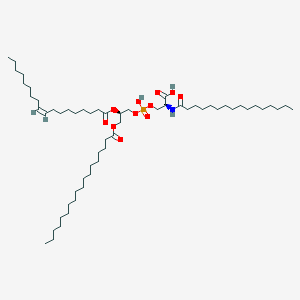

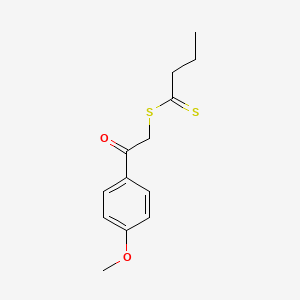

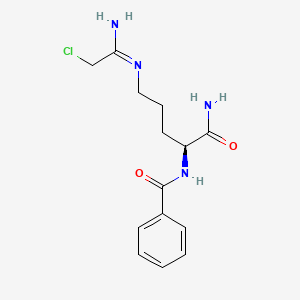

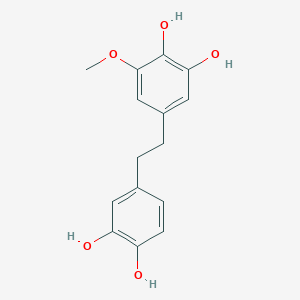

N-hexadecanoyl-O-(1-octadecanoyl-2-oleoyl-sn-glycero-3-phospho)-L-serine is an N-acyl-O-(3-sn-phosphatidyl)-L-serine obtained by formal condensation of the carboxy group of hexadecanoic acid with the amino group of 1-octadecanoyl-2-oleoyl-sn-glycero-3-phospho-L-serine. It has a role as a mouse metabolite. It derives from a 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoserine. It is a conjugate acid of a N-hexadecanoyl-O-(1-octadecanoyl-2-oleoyl-sn-glycero-3-phospho)-L-serine(2-).

Applications De Recherche Scientifique

Metabolic Pathways and Organic Acid Interactions

1-Octadecanoyl-2-(9Z-Octadecenoyl)-sn-glycero-3-phospho-N-hexadecanoyl-L-serine, as part of its broader family of compounds, plays a role in intricate metabolic pathways. For instance, serine is involved in the conversion of glycine to sugars in wheat leaves, highlighting its importance as an intermediate in the metabolism of various organic acids and amino acids. These pathways are critical for understanding basic plant physiology and can have applications in improving agricultural practices and crop yields (Wang & Burris, 1963).

Liposome Drug Carrier Systems

Compounds like 1-Octadecanoyl-2-(9Z-Octadecenoyl)-sn-glycero-3-phospho-N-hexadecanoyl-L-serine have applications in the design of liposome drug carrier systems. For example, mifamurtide uses a multilamellar liposome drug carrier system containing synthetic phospholipids for macrophage activation, targeting immune cells in the lungs and demonstrating antiosteosarcoma effects. This application is crucial for developing targeted therapies in cancer treatment (Anderson, Tomaras, & McConnell, 2010).

Serine Hydrolase Inhibition

Serine hydrolases, of which serine is a part, are a broad class of enzymes with diverse functions. They are targets of organophosphorus compounds, which have implications in toxicology and pharmacology. Understanding the interaction and inhibition patterns of serine hydrolases can lead to the development of new therapies and detoxification strategies (Casida & Quistad, 2005).

Cross-Species Safety of D-Serine

D-Serine, related to the serine family, has been assessed for various psychiatric and neurological conditions. Evaluating the safety of serine compounds across different species is vital for its application in human medicine, ensuring treatments are both effective and safe (Meftah, Hasegawa, & Kantrowitz, 2021).

Alanine Racemase Inhibition

Serine and its derivatives are involved in the inhibition of alanine racemase, an enzyme critical for bacterial cell wall synthesis. Understanding the inhibitory mechanisms can lead to the development of new antibacterial agents, addressing the growing issue of antibiotic resistance (Azam & Jayaram, 2015).

Propriétés

Nom du produit |

1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-N-hexadecanoyl-L-serine |

|---|---|

Formule moléculaire |

C58H110NO11P |

Poids moléculaire |

1028.5 g/mol |

Nom IUPAC |

(2S)-2-(hexadecanoylamino)-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C58H110NO11P/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-56(61)67-50-53(70-57(62)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2)51-68-71(65,66)69-52-54(58(63)64)59-55(60)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3/h26,28,53-54H,4-25,27,29-52H2,1-3H3,(H,59,60)(H,63,64)(H,65,66)/b28-26-/t53-,54+/m1/s1 |

Clé InChI |

DMBATYOPPCIICJ-YWPJBLNKSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1263400.png)

![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)